N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

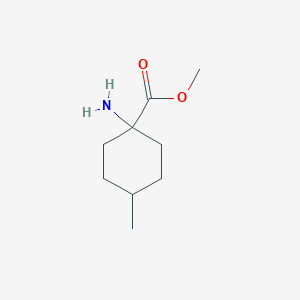

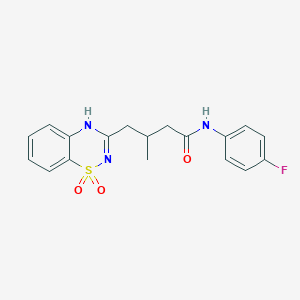

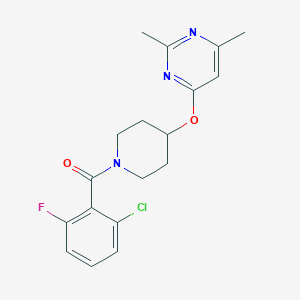

“N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide” is a complex organic compound that contains several functional groups, including a phenyl group, a 1H-1,2,3-triazole ring, a pyrrolidine ring, and an acetamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized using various methods. For instance, 1H-1,2,3-triazole analogs have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1H-1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The phenyl group is a six-membered carbon ring, and the pyrrolidine ring is a five-membered ring containing four carbon atoms and one nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the 1H-1,2,3-triazole ring could contribute to its chemical stability .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Elucidation

- The synthesis of derivatives containing the 1,2,4-triazole ring system, including compounds similar to N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide, has attracted considerable attention due to their wide range of pharmaceutical activities. These compounds have been synthesized and characterized using various techniques, including H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, to determine their structural attributes and potential biological activities. The interest in these compounds stems from their diverse biological properties, such as antimicrobial, antifungal, and anti-tuberculosis activities (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antimicrobial Activity

- A series of acetamide derivatives, including those structurally related to N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These studies involve the claisen-schimodt condensation of various aldehydes and have shown that these compounds possess significant antimicrobial properties, which could be further explored for therapeutic applications (Jyotindra B Mahyavanshi, Maharshi B Shukla, & K. Parmar, 2017).

Insecticidal Assessment

- The compound has also been a precursor in the synthesis of various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and others, which were tested for their insecticidal activities against the cotton leafworm, Spodoptera littoralis. These studies highlight the potential of these compounds to be developed into effective insecticidal agents, demonstrating a novel application area beyond their antimicrobial properties (A. Fadda, M. Salam, E. Tawfik, E. Anwar, & H. Etman, 2017).

Quantum Calculations and Antimicrobial Activity

- Further research has delved into the reactivity of acetamide derivatives towards various nucleophiles, leading to the synthesis of compounds with antimicrobial activity. Computational calculations, including HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets, have been used to correlate experimental antimicrobial activities with theoretical predictions, providing insights into the structure-activity relationships of these compounds (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-[3-(4-phenyltriazol-1-yl)pyrrolidine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-15(27)22-18-9-7-17(8-10-18)21(28)25-12-11-19(13-25)26-14-20(23-24-26)16-5-3-2-4-6-16/h2-10,14,19H,11-13H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKRAEYFDYFORH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2939194.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-methylphenyl)piperidine-4-carboxylic acid](/img/structure/B2939195.png)

![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)adamantane-1-carboxamide](/img/structure/B2939199.png)

![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2939202.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2939203.png)

![3-(5-Bromo-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2939209.png)